Geraniin is a high molecular weight (952.10 g/mol) hydrolysable tannin characterized by a unique dehydrohexahydroxydiphenoyl (DHHDP) group [1] [2]. It is classified as a "Type A" tannin, meaning it has a constant, well-defined chemical structure, which allows for precise structure-activity relationship studies [3].
This compound exhibits a broad spectrum of bioactivities through multiple molecular pathways. The table below summarizes its key mechanisms and research contexts.
| Biological Activity | Postulated Primary Mechanism(s) | Research Context |
|---|---|---|
| Antioxidant & Cytoprotective | Upregulates HO-1 via Nrf-2 activation & BACH-1 suppression; Scavenges free radicals [1] [6] [2]. | In vitro (HepG2 cells); In vivo (animal models) [1] [6]. |
| Anti-Inflammatory | Suppresses Akt phosphorylation, impairing NF-κB translocation; Reduces pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) [4]. | In vitro (RAW264.7 macrophages); In vivo (acute lung injury model) [4]. |
| Anti-Cancer | Induces mitotic aberration & apoptosis; Inhibits HSP90 activity & STAT-3 signaling [4]. | In vitro (multiple human tumor cell lines); In vivo (mouse xenograft models) [4]. |
| Antiviral | Binds to viral envelope proteins (e.g., Dengue virus Domain III), inhibiting attachment & entry [4]. | In vitro plaque reduction assays [4]. |
| Anti-Hyperglycemic | α-Glucosidase inhibition; Prevents formation of advanced glycation end-products (AGEs) [7]. | In vitro enzyme assays; In vivo (OVX-induced bone loss in rats) [7]. |
The following diagram illustrates the Nrf-2 mediated antioxidant pathway, a key mechanism for this compound's cytoprotective effect, based on studies in HepG2 cells [1] [6]:
A significant challenge for this compound's development as a therapeutic agent is its poor pharmacokinetic profile [7] [8].
Here are detailed methodologies for key experiments used in this compound research.
This protocol is designed for pharmacokinetic studies.
This cell-based assay evaluates this compound's protection against oxidative stress.
Despite its promising bioactivities, several challenges remain for translating this compound into a clinical agent [5] [2] [8]:
The hydrolysis of geraniin is well-documented in analytical studies. The table below summarizes key quantitative findings on its conversion.
| Context/Experimental Condition | Key Quantitative Findings | Citation |
|---|---|---|
| Long-term decoction of Geranium thunbergii | This compound was completely hydrolyzed. Corilagin became the major component in the extract. [1] | [1] |
| In physiological conditions (based on scientific review) | This compound is known to hydrolyze to form corilagin, ellagic acid, and gallic acid. [2] | [2] |
| General chemical property of this compound (based on scientific review) | Hydrolytic cleavage of this compound yields the ellagitannin corilagin. [3] | [3] |
The metabolites derived from this compound hydrolysis are not inactive byproducts; they are responsible for a significant portion of its observed therapeutic effects.
The biological activities of these metabolites are supported by robust in vitro and in vivo experimental data.
The experimental workflow for studying these compounds and their key molecular pathways can be visualized as follows.
General research workflow for this compound and metabolites.
The molecular mechanisms of these compounds involve several key signaling pathways, summarized in the table below.
| Metabolite | Key Signaling Pathways Modulated | Biological Outcome |
|---|---|---|
| Ellagic Acid | EGFR → MAPK/ERK → LDLR expression [8] | Cholesterol clearance, Anti-atherosclerosis |
| MAPK/Keap1 → Nrf2/ARE activation [9] | Antioxidant response | |
| NF-κB inhibition; TGF-β/Smad inhibition [7] | Anti-inflammatory, Anti-fibrotic | |
| Corilagin | GRP78 downregulation; ROS production [4] | Enhanced chemotherapy sensitivity, Anti-cancer |
| Akt/ERK inhibition; Bax/Bcl-2 ratio alteration [5] | Apoptosis induction | |
| This compound | Specific antiviral mechanisms under investigation [2] | Inhibition of viral replication (e.g., Dengue) |
The table below summarizes the key quantitative data available for this compound.
| Property | Value / Condition | Notes / Source |
|---|---|---|
| Molecular Weight | 952.64 g/mol | [1] [2] |
| Solubility in DMSO | 100 mg/mL (104.97 mM) | Requires ultrasonic treatment; hygroscopic DMSO can reduce solubility [1] [2]. |
| Aqueous Solubility | ≥5 mg/mL in 1% CMC-Na | Forms a homogeneous suspension for in vivo studies [1]. |
| Stability in Plasma | -20°C for 15 days | Rat plasma [3]. |
| 4°C for 24 hours | Rat plasma [3]. | |
| Room temperature for 12 hours | Rat plasma [3]. | |
| Stability in Solution | Sensitive to oxidation | Unstable in alkaline or neutral conditions due to phenolic hydroxyl groups; stock solutions in methanol are stable at 4°C for 12 hours when acidified (e.g., with acetic acid to pH 5.0) [3]. |
Here is a detailed methodology for extracting and determining this compound concentration in rat plasma using UPLC, as described in the research [3].
Chromatographic Conditions:
Sample Preparation Workflow: The following diagram illustrates the multi-step plasma sample preparation process:
Plasma sample preparation workflow for UPLC analysis.
Method Validation Highlights:
The table below summarizes the identified proton NMR (1H-NMR) signals for geraniin as provided in the search results [1].
| Compound | Molecular Weight | ¹H-NMR Data (Key Signals) |
|---|
| This compound | 952 g/mol | δ 6.54 (1H, br s, glucose H-1 of 1a form) δ 6.51 (1H, br s, glucose H-1 of 1b form) |
Key Technical Note: this compound exists as an equilibrium mixture of six- and five-membered hemiacetal forms (labeled 1a and 1b) in solution. This equilibrium is the reason for the observation of two distinct anomeric proton signals in the NMR spectrum, which is a crucial identifying feature [1].
The following methodology is adapted from a study quantifying ellagitannins, including this compound, in plant extracts using quantitative NMR (qNMR) [1].
The diagram below outlines the key steps involved in the extraction and qNMR quantification of this compound.
Workflow for this compound extraction and qNMR analysis.
This compound is a dehydroellagitannin with the chemical formula C₄₁H₂₈O₂₇·5H₂O and a molecular weight of 952.64 g/mol, first isolated by Takuo Okuda in 1976 from Geranium thunbergii [1] [2]. This polyphenolic compound features a central glucose unit esterified with hexahydroxydiphenic acid (HHDP), a dehydrohexahydroxydiphenic acid (DHHDP), and a gallic acid moiety, existing in equilibrium between six-membered (Form I) and five-membered (Form II) hemiacetal forms [1] [2]. This compound is widely distributed in plants of the Geraniaceae, Euphorbiaceae, and Sapindaceae families, with particularly high concentrations (up to 10% dry weight) documented in Geranium thunbergii leaves [1] [3]. It has also been identified in Geranium robertianum, Geranium wilfordii, and the rind of Nephelium lappaceum (rambutan) [2] [4].
The pharmacological significance of this compound stems from its diverse biological activities, including potent antioxidant, anti-inflammatory, antiviral, and antitumor properties [1] [3] [4]. Mechanistic studies reveal this compound functions as a multi-target therapeutic agent by suppressing NF-κB translocation, inactivating PI3K/Akt/mTOR signaling, inducing apoptosis in cancer cells, and inhibiting viral attachment to host cells [1] [2] [4]. These broad therapeutic applications, combined with its natural abundance, make this compound a promising candidate for pharmaceutical development, necessitating efficient and reproducible extraction protocols for research and potential commercial applications.
Traditional extraction methods remain widely used for initial extraction of this compound from plant material due to their simplicity and minimal equipment requirements. Acetone-water mixtures have demonstrated exceptional efficiency for this compound extraction, with one study reporting that acetone/water (7:3, v/v) extraction of Geranium thunbergii leaves yielded this compound representing approximately 10% of the dried leaf's weight [3]. Similarly, aqueous extracts of Geranium robertianum from Poland were found to contain significant quantities of this compound [3]. The typical process involves drying and grinding plant material to a moderate particle size (0.5-1.0 mm), followed by extraction with 70% aqueous acetone at a solid-to-solvent ratio of 1:10 to 1:20 (w/v) for several hours at room temperature with continuous agitation [5].
Methanol and ethanol are also effective solvents for this compound extraction. A comprehensive study on Geranium robertianum compared ethyl acetate, methanol, and acetone extracts, revealing that methanol extracts contained the highest concentration of kaempferol-O-deoxyhexosyl-glucuronide (4.78 ± 0.11 mg/g), while acetone extracts were richest in quercetin-3-O-rutinoside (3.39 ± 0.06 mg/g) among the flavonoid glycosides associated with this compound-containing extracts [3]. For laboratory-scale extraction, 70% aqueous ethanol with maceration for 24 hours provides a balance between efficiency and environmental considerations, though the specific choice of solvent and extraction time should be optimized for each plant species and part used [6].
Advanced extraction technologies offer significant improvements in efficiency, yield, and environmental impact compared to conventional methods. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly powerful technique for this compound isolation, with researchers developing a novel liquid–liquid/solid three-phase system that enables one-step separation of this compound from crude extracts [1]. This optimized system using n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5, v/v) achieved remarkable results, yielding this compound with 82% purity and 70% recovery from Geranium wilfordii crude extract [1]. The key advantage of HSCCC is its ability to separate compounds without solid support matrices, eliminating irreversible adsorption and enhancing recovery of bioactive compounds.
Other modern techniques showing promise for this compound extraction include accelerated solvent extraction (ASE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) [6]. These methods typically offer reduced extraction times, lower solvent consumption, and potentially higher yields compared to conventional maceration. For instance, turbulent flow extraction with heating has been shown to be highly efficient for extracting similar abietane-type diterpenes from Salvia species, suggesting potential applicability for this compound [7]. When implementing these modern techniques, careful optimization of parameters such as temperature, pressure, solvent composition, and extraction time is essential to maximize this compound recovery while maintaining its structural integrity.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Temperature | Time | Yield/Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acetone-Water Maceration | 70% aqueous acetone | Room temperature | 24 hours | ~10% dry weight (G. thunbergii) [3] | Simple, cost-effective | Time-consuming, moderate purity |
| Ethanol Maceration | 70% aqueous ethanol | Room temperature | 24 hours | Varies by source material | Environmentally friendly, safe | Lower efficiency for some compounds |
| HSCCC Three-Phase System | n-hexane/ethyl acetate/methanol/acetic acid/water (0.2:10:2:1:5) | Room temperature | 4-6 hours | 82% purity, 70% yield [1] | High purity, one-step separation | Requires specialized equipment |
| Methanol Extraction | 80% aqueous methanol | 40-50°C | 4-6 hours | Varies by source material | High extraction efficiency | Toxicity concerns |
The crude plant material should be initially extracted with 70% aqueous acetone (1:15 w/v) at room temperature for 24 hours with continuous agitation. Filter the extract through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C to remove acetone. The aqueous residue should be freeze-dried to obtain the crude extract powder. For HSCCC separation, dissolve 500 mg of crude extract in 15 mL of the middle phase of the equilibrated solvent system. Filter through a 0.45 μm membrane filter to remove particulate matter that could clog the HSCCC system [1].
The following diagram illustrates the complete workflow from plant material to purified this compound, integrating both standard extraction and advanced purification techniques:
Diagram 1: Comprehensive workflow for this compound extraction and purification from plant material
For large-scale this compound production, several factors require careful optimization. The plant material preparation significantly impacts extraction efficiency - drying temperature should not exceed 40°C to prevent thermal degradation of this compound, and grinding to a particle size of 0.5-1.0 mm provides optimal surface area while avoiding excessive fine particles that complicate filtration [5]. When scaling up the HSCCC separation, maintaining the same rotational speed (800 rpm) and flow rate (2.0 mL/min) relative to column dimensions ensures consistent separation efficiency. For industrial applications, centrifugal partition chromatography (CPC) offers enhanced scalability compared to HSCCC while operating on similar principles.
Stability considerations throughout the extraction process are crucial, as this compound can degrade under certain conditions. Research on similar polyphenolic compounds has demonstrated that storage time of raw plant material significantly affects bioactive compound content, with one study showing a 16.51% decrease in abietane-type diterpenes after 12 months and 40.79% after 36 months [7]. Furthermore, this compound exhibits poor solubility in gastric fluid but high solubility in intestinal fluids, informing handling and formulation decisions [1]. For long-term storage of purified this compound, protection from light, oxygen, and moisture through vacuum sealing with desiccant at -20°C is recommended.
Table 2: Optimization Parameters for this compound Extraction
| Process Parameter | Optimal Condition | Effect on Yield/Purity | Scalability Considerations |
|---|---|---|---|
| Plant Particle Size | 0.5-1.0 mm | Increased surface area improves extraction efficiency | Consistent grinding challenging at large scale; may require milling with cooling |
| Extraction Solvent | 70% aqueous acetone | Highest reported yields (~10% dry weight) [3] | Acetone recovery systems needed for economic and environmental sustainability |
| Extraction Temperature | Room temperature (20-25°C) | Prevents thermal degradation of this compound | No heating costs, but longer extraction times |
| Solid-to-Solvent Ratio | 1:15 to 1:20 (w/v) | Balance between efficiency and solvent consumption | Significant solvent volumes required at industrial scale |
| HSCCC Flow Rate | 2.0 mL/min | Optimal separation efficiency | Linear scaling with column volume possible |
| Storage Conditions | -20°C, desiccant, protected from light | Prevents degradation and maintains bioactivity | Cold storage facilities required for large quantities |
High-Performance Liquid Chromatography (HPLC) coupled with various detection systems represents the cornerstone of this compound analysis. For qualitative analysis, HPLC-DAD-ESI/MS enables identification of this compound and related compounds based on retention time, UV-Vis spectra, and mass spectral data [3]. The typical protocol uses a C18 reverse-phase column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) in a gradient elution program: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-35 min, 30-95% B; 35-40 min, 95% B; 40-45 min, 95-5% B. The flow rate is maintained at 1.0 mL/min with column temperature at 30°C, and detection at 280 nm. This compound typically elutes between 18-22 minutes under these conditions, with characteristic [M-H]⁻ ion at m/z 951 in negative mode ESI-MS.
For quantitative analysis, ¹H Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy offers significant advantages for this compound determination without requiring pure reference standards [7]. The methodology involves dissolving approximately 20 mg of sample in 0.75 mL of deuterated methanol (CD₃OD) containing 0.05% tetramethylsilane (TMS) as internal chemical shift reference. A known concentration (e.g., 1.0 mg/mL) of an internal standard such as 1,3,5-trimethoxybenzene is added for quantification. ¹H-NMR spectra are acquired with sufficient scans (typically 64-128) to ensure adequate signal-to-noise ratio, using a relaxation delay of 20 seconds to ensure complete T1 relaxation for accurate integration. This compound shows characteristic single proton peaks at 6.56 ppm (H-14) in its crystalline form, with quantitative determination based on integration relative to the internal standard [7].
Standardized antimicrobial efficacy testing provides functional validation of this compound extracts beyond chemical quantification. The broth microdilution method following CLSI (Clinical and Laboratory Standards Institute) guidelines determines Minimum Inhibitory Concentrations (MICs) against relevant pathogens [5]. Briefly, prepare serial two-fold dilutions of this compound extracts in appropriate broth media in 96-well microtiter plates. Inoculate each well with approximately 5 × 10⁵ CFU/mL of standardized microbial suspension. Include growth control (inoculated broth), sterility control (uninoculated broth), and appropriate reference antibiotic controls. Incubate plates at 37°C for 18-24 hours, then determine MIC as the lowest concentration showing no visible growth. For this compound, significant antimicrobial activity has been demonstrated against various Gram-positive bacteria with MIC values typically ranging from 25-100 μg/mL [5].
A comprehensive quality control protocol for this compound extracts should include: (1) Organoleptic evaluation - purified this compound should appear as a light brown amorphous powder; (2) Melting point determination - this compound decomposes above 200°C without a sharp melting point; (3) Specific optical rotation - [α]D²⁵ = +8.5° (c = 1.0, methanol) for authentic this compound; (4) Purity assessment by HPLC-DAD with >95% peak area at 280 nm; (5) Water content by Karl Fischer titration (<5%); (6) Residual solvent analysis by GC-MS if applicable; (7) Heavy metal contamination according to ICH guidelines; (8) Microbiological quality - total microbial count <10³ CFU/g and absence of specified pathogens [1] [7].
This compound's diverse pharmacological activities support its potential applications in pharmaceutical formulations, functional foods, and cosmeceutical products. The compound demonstrates multifaceted therapeutic effects including organ-protective properties (brain, cardiovascular, hepatic, renal), metabolic regulation (anti-diabetic, anti-obesity), anti-tumor activity against various cancer cell lines, and broad-spectrum antiviral effects against viruses including hepatitis B and dengue [1] [4]. Its anti-inflammatory and antioxidant properties make it particularly valuable for formulations targeting chronic inflammatory conditions and oxidative stress-related diseases. Additionally, this compound shows promise in textile finishing applications as a natural antimicrobial agent, addressing the growing demand for eco-friendly textile treatments [5].
The toxicity profile of this compound has been partially characterized, with acute oral toxicity studies in rats establishing the LD₅₀ cut-off value at 2000 mg/kg body weight and the no-observed-adverse-effect level (NOAEL) below 2000 mg/kg following single oral administration [1]. However, comprehensive chronic toxicity data and human safety profiles remain limited, representing an important area for future research. The pharmacokinetic profile of this compound is characterized by rapid distribution, slow elimination, and low oral bioavailability, suggesting potential utility in sustained-release formulations rather than immediate-release oral products [1].
This compound is a bioactive ellagitannin found abundantly in the fruit peel of Nephelium lappaceum L. (rambutan) [1] [2] [3]. It has attracted significant research interest due to its potent anti-inflammatory, antioxidant, and potential cardioprotective properties [1] [4] [2].
Microwave-Assisted Extraction (MAE) is a green extraction technology that uses microwave energy to rapidly heat plant material and solvents. Compared to conventional methods, MAE offers key advantages of reduced extraction time, lower solvent consumption, and higher extraction yields [5] [3]. The hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) technique further enhances extraction efficiency by combining the cavitation effects of ultrasound with the rapid heating of microwaves [3].
The table below summarizes key parameters and optimized conditions for the MAE of this compound from rambutan peel, based on current research:
| Parameter | Details & Optimized Conditions | Rationale & Notes |
|---|---|---|
| Plant Material | Rambutan peel (Nephelium lappaceum L.), dehydrated (50°C), milled (2 mm particle size) [3]. | Consistent particle size ensures uniform heating and extraction. |
| Extraction Technique | Microwave-Assisted Extraction (MAE) or hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) [5] [3]. | U/M-AE is an emergent hybrid technology that can improve yield [3]. |
| Optimal Solvent | Water (0% ethanol) or Ethanol/Water mixture (e.g., 30-51% ethanol) [5] [3]. | Water was superior in one study [3], while moderate ethanol concentration optimizes polyphenol yield in others [5]. |
| Optimal Temperature | 60°C [5] to 70°C [3]. | Balances extraction efficiency and compound stability. |
| Optimal Time | 22 minutes [5] (MAE); 20 min ultrasound + 5 min microwave [3] (U/M-AE). | U/M-AE protocols often use a two-step process. |
| Solvent-to-Solid Ratio | 1:16 (mass/volume) [3]. | Ensures sufficient solvent for compound dissolution. |
| Reported Yield | Total soluble polyphenol content up to 307.57 mg GAE/g of dry rambutan peel [3]. | This compound is the predominant compound within this polyphenol extract [3]. |
Here is a detailed U/M-AE protocol for extracting this compound from rambutan peel, synthesized from research methodologies [3]:
The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound:
Microwave-Assisted Extraction is a highly efficient and sustainable method for obtaining this compound from agricultural waste like rambutan peel. The optimized parameters and detailed protocol provided here serve as a robust foundation for researchers in pharmaceutical and nutraceutical development to produce high-quality this compound extracts for further pre-clinical and clinical studies.
1. Source Material and Preliminary Extraction Geraniin is a hydrolysable ellagitannin found in various plants. Successful purification often begins with selecting a rich natural source. The table below summarizes the this compound content in different plant materials as reported in the literature.
Table 1: Natural Sources and this compound Content
| Plant Source | Specific Part | Reported this compound Content | Citation |
|---|---|---|---|
| Rambutan (Nephelium lappaceum) | Peel | 12.67 g / 100 g (dry weight) | [1] |
| Elaeocarpus sylvestris var. ellipticus | Leaf (50% EtOH extract) | 132.16 µg / mg extract (13.22%) | [2] |
| Geranium thunbergii | Whole Herb | Identified as original source | [3] |
Preliminary Extraction Protocol:
2. Medium-Pressure Liquid Chromatography (MPLC) for Initial Purification For processing larger quantities of crude extract, Medium-Pressure Liquid Chromatography (MPLC) is an efficient first purification step.
MPLC Protocol (based on purification from rambutan peel):
3. Final Purification via Preparative High-Performance Liquid Chromatography (HPLC) To achieve the highest purity, particularly for analytical standards or biological testing, preparative HPLC is employed as a final polishing step.
Preparative HPLC Protocol:
4. Analysis and Characterization of Purified this compound Confirming the identity and purity of the final product is crucial. The following techniques are standard:
The following diagram summarizes the complete purification and analysis workflow.
Critical Considerations for Purification:
The chromatographic purification of this compound is a multi-stage process that leverages reversed-phase chromatography techniques, from MPLC to preparative HPLC, to isolate high-purity compound from plant sources. The key to success lies in selecting a rich source, using gentle processing conditions to avoid thermal degradation, and rigorously confirming the identity and purity of the final product with modern analytical techniques.
This compound is a hydrolyzable ellagitannin with the chemical formula C₄₁H₂₈O₂₇ and molecular mass of 952.64 g/mol, widely distributed in various medicinal plants including Geranium wilfordii, Geranium thunbergii, Nephelium lappaceum (rambutan), and Elaeocarpus sylvestris [1] [2]. This polyphenolic compound exhibits a remarkable broad-spectrum antiviral activity against diverse viral pathogens, making it a promising candidate for antiviral drug development. This compound occurs in two isomeric forms: a crystalline modification featuring a six-membered ring hemiacetal structure and a non-crystalline form with a five-membered ring hemiacetal [1]. Its complex molecular structure features a central glucose unit linked to multiple phenolic groups, which contributes to its multifunctional biological activities [1].
The therapeutic relevance of this compound stems from its presence in traditional medicinal plants used for centuries in treating various ailments. Geranium wilfordii Maxim., for instance, has been used in traditional Chinese medicine for its anti-inflammatory and antiviral effects, with this compound identified as one of its dominant active tannins at a concentration of 14.34 mg/g [3] [1]. Modern pharmacological studies have confirmed this compound's diverse biological activities, including antiviral, anti-inflammatory, antioxidant, and organ-protective effects [1]. The compound's multi-target therapeutic potential and favorable toxicity profile make it an excellent candidate for systematic antiviral investigation using well-established in vitro models [1].
This compound exhibits antiviral activity through multiple mechanisms of action, varying depending on the target virus. Understanding these diverse mechanisms is crucial for selecting appropriate assay protocols and interpreting results accurately.
Table 1: this compound's Antiviral Mechanisms Against Different Viruses
| Virus | Primary Mechanism | Molecular Targets | Supporting Evidence |
|---|---|---|---|
| HSV-1/HSV-2 | Virucidal activity, blocks viral attachment | Viral glycoproteins gB and gD | Molecular docking shows H-bonding with gB and gD [3] [4] |
| Influenza A/B | Neuraminidase inhibition | Viral neuraminidase protein | Dose-dependent NA inhibition in fluorescent/chemiluminescent assays [5] |
| RSV | Inhibition of viral replication | RSV-M gene, F protein | Dose-dependent reduction in viral load and protein expression [6] |
| Dengue Virus | Inhibition of viral RNA synthesis | Viral RNA genome | qRT-PCR shows reduced RNA synthesis in Vero cells [2] |
| Multiple Viruses | Immune modulation | TBK1, cytokine production | Downregulation of pro-inflammatory cytokines; molecular docking with TBK1 [3] [6] |
The virucidal activity of this compound is particularly effective against herpes viruses. Research on HSV-1 demonstrated that this compound achieves viral inactivation by interacting with viral surface glycoproteins, specifically forming hydrogen bonds with the activity sites of glycoproteins gB and gD [4]. This mechanism was confirmed through molecular docking simulations that showed a high number of potential strong intermolecular interactions between this compound and these glycoproteins [3] [4]. For influenza viruses, this compound functions as a neuraminidase inhibitor, preventing the release of progeny virions from infected cells, with studies showing it has enhanced efficacy against influenza B strains compared to oseltamivir [5].
Additionally, this compound exhibits immunomodulatory effects that contribute to its antiviral efficacy. It significantly inhibits the expression of key viral replication factors and modulates host immune responses by targeting components of the innate immune pathway such as TBK1 (TANK-binding kinase 1) [3]. In the context of RSV infection, this compound demonstrates anti-inflammatory activity and provides mitochondrial protection, reducing virus-induced cellular damage [6]. This multi-mechanistic profile underscores this compound's potential as a broad-spectrum antiviral agent and informs the selection of appropriate assay systems for its evaluation.
The plaque reduction assay is a fundamental method for quantifying this compound's antiviral activity against herpes simplex viruses. This protocol is based on established methodologies with modifications specific to this compound's properties [3] [7].
Cell Culture Preparation:
Virus Preparation and Infection:
This compound Treatment:
Incubation and Plaque Visualization:
The 50% effective concentration (EC₅₀) is determined by regression analysis of the dose-response curve. For HSV-1, this compound has demonstrated EC₅₀ values of 8.3 μg/mL in plaque reduction assays and 36.9 μg/mL in luciferase inhibition assays [7].
This assay evaluates this compound's ability to inhibit influenza virus neuraminidase activity, critical for viral release and spread [5].
NA-Star Neuraminidase Inhibition Protocol:
Fluorescent-Based Neuraminidase Inhibition Assay:
Data Analysis:
The CPE inhibition assay provides a quantitative measure of this compound's ability to protect cells from RSV-induced cytopathology [6] [8].
Cell and Virus Preparation:
Assay Procedure:
CPE Quantification:
Data Analysis:
Table 2: this compound Antiviral Efficacy Across Multiple Virus Families
| Virus Family | Virus | Cell Line | EC₅₀/IC₅₀ | SI (CC₅₀/IC₅₀) | Key Assay Parameters |
|---|---|---|---|---|---|
| Herpesviridae | HSV-1 | Vero | 8.3 μg/mL [7] | >41.3 [7] | Plaque reduction, 48-72h post-infection |
| Herpesviridae | HSV-2 | HaCaT | 18.37 μM [3] | 11.56 [3] | Plaque reduction, CPE inhibition |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 250 μg/mL [5] | >1.6 [5] | Neuraminidase inhibition, CPE reduction |
| Orthomyxoviridae | Influenza B | MDCK | ~50% at 250 μg/mL [5] | >1.6 [5] | Neuraminidase inhibition |
| Pneumoviridae | RSV | HEp-2 | Low μg/mL range [6] | >10 [6] | CPE reduction, plaque assay |
| Flaviviridae | Dengue-2 | Vero | ~17 μg/mL [2] | >15 [2] | qRT-PCR, viral load reduction |
Time-of-addition studies are essential for identifying the specific stage(s) of the viral replication cycle inhibited by this compound [3] [6].
Experimental Design:
Sample Analysis:
Interpretation:
Research has demonstrated that this compound exhibits predominantly virucidal activity against HSV by blocking viral attachment, while for influenza it shows post-adsorption inhibition through neuraminidase inhibition [3] [5] [4].
Cytotoxicity Assessment:
Antiviral Potency Determination:
Selectivity Index (SI) Calculation:
Assay Validation Parameters:
Data Normalization:
Solubility and Stability:
Cell Line Selection:
Advanced Model Systems:
Table 3: Troubleshooting Guide for this compound Antiviral Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| High cytotoxicity | This compound precipitation at high concentrations | Filter-sterilize before use; confirm solubility limits |
| Variable results between replicates | This compound hydrolysis during assay | Prepare fresh solutions; control pH at 6.0-7.0 |
| Poor dose-response | Inadequate concentration range | Extend range (0.1-500 μg/mL); include more data points |
| Inconsistent virucidal activity | Variable virus-geraniin contact time | Standardize incubation period (1h at 37°C) |
| Low selectivity index | High cytotoxicity in specific cell lines | Try alternative cell lines; reduce exposure time |
These application notes provide comprehensive protocols for evaluating this compound's antiviral activity using well-established in vitro assays. The documented broad-spectrum activity of this compound against enveloped viruses (HSV, influenza, RSV) through multiple mechanisms makes it an excellent candidate for further antiviral development. When implementing these protocols, researchers should consider this compound's specific chemical properties, particularly its pH-dependent stability and solubility characteristics.
The multimodal mechanism of this compound—combining direct virucidal activity, inhibition of viral entry, suppression of viral enzyme function, and immunomodulation—distinguishes it from many single-target antivirals and may reduce the likelihood of resistance development. Future assay development should focus on combination studies with existing antivirals, resistance profiling, and more sophisticated human tissue models to better predict clinical efficacy.
This compound is an ellagitannin compound predominantly found in various plants of the Geraniaceae family, particularly Geranium robertianum L. and Geranium thunbergii Sieb. et Zucc. [1]. This hydrophilic compound represents a promising natural antioxidant with demonstrated multifaceted biological activities, including significant free radical scavenging capacity, anti-inflammatory effects, and potential therapeutic applications against atherosclerosis and cancer [1] [2] [3]. The growing interest in this compound as a natural bioactive compound necessitates standardized methodologies for evaluating its antioxidant potential, which can be assessed through both chemical assays measuring direct free radical neutralization and cellular models examining biological activity in physiologically relevant systems.
The structural properties of this compound, characterized by multiple phenolic hydroxyl groups, confer its ability to donate hydrogen atoms and electrons, thereby neutralizing reactive oxygen species (ROS) and free radicals [1]. Research indicates that this compound's antioxidant efficacy extends beyond simple chemical reactions to modulating intracellular signaling pathways such as Akt/eNOS/NO and GSK-3β/Nrf2/HO-1, which play crucial roles in cellular defense mechanisms against oxidative stress [2]. This application note provides comprehensive protocols for evaluating this compound's antioxidant activity through chemical, biochemical, and cellular approaches, offering researchers in the drug development field standardized methodologies for reliable assessment of this promising natural compound.
Chemical assays provide valuable initial screening methods for determining the fundamental antioxidant properties of this compound through direct reactions with stable radical species or measurement of reducing capacity. These methods offer high reproducibility, relatively simple protocols, and quantitative results that facilitate comparison between different antioxidant compounds. The most widely employed chemical assays for this compound include DPPH, ABTS, and FRAP methods, each based on distinct mechanisms and detection principles [4].
Table 1: Comparison of Chemical Antioxidant Assay Methods for this compound
| Assay Method | Mechanism | Detection | Key Parameters | Applications |
|---|---|---|---|---|
| DPPH | Hydrogen atom transfer | Absorbance at 517 nm | IC50, scavenging percentage | Direct free radical scavenging capacity |
| ABTS | Single electron transfer | Absorbance at 734 nm | Trolox equivalents, IC50 | Total antioxidant capacity assessment |
| FRAP | Electron transfer | Absorbance at 593 nm | Fe(II) equivalents, FRAP value | Reducing power measurement |
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most widely used methods for determining free radical scavenging activity of natural compounds like this compound. This spectrophotometric method is based on the reduction of the stable purple DPPH radical to yellow-colored diphenylpicrylhydrazine in the presence of hydrogen-donating antioxidants [4].
Protocol:
Scavenging activity (%) = [(A_control - A_sample) / A_control] × 100The ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) assay measures the ability of this compound to scavenge the blue-green ABTS⁺ radical cation, which is generated through oxidation of ABTS prior to the assay. This method is particularly valuable for assessing both hydrophilic and lipophilic antioxidants [4].
Protocol:
The FRAP (Ferric Reducing Antioxidant Power) assay measures the reducing capacity of this compound by its ability to reduce ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH [5].
Protocol:
While chemical assays provide valuable information about direct radical scavenging activity, the Cellular Antioxidant Activity (CAA) assay offers a more physiologically relevant assessment of this compound's antioxidant potential within biological systems. This method accounts for cellular uptake, metabolism, and intracellular localization, which significantly influence bioactive compound efficacy [4]. The CAA assay measures the ability of this compound to inhibit the formation of reactive oxygen species (ROS) or scavenge existing ROS in cultured cells, typically using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
The following diagram illustrates the complete experimental workflow for the Cellular Antioxidant Activity assay:
Materials and Reagents:
Procedure:
Data Analysis:
CAA (%) = [1 - (AUC_sample / AUC_control)] × 100This compound exerts its antioxidant effects through multiple molecular pathways that extend beyond direct free radical scavenging. Understanding these mechanisms is crucial for comprehensive antioxidant profiling and potential therapeutic applications. Recent studies have demonstrated that this compound activates specific cellular defense pathways that enhance the endogenous antioxidant response and protect against oxidative damage in vascular endothelial cells [2].
The following diagram illustrates the key molecular pathways through which this compound modulates cellular antioxidant defenses:
Protocol for Investigating this compound-Activated Pathways:
The extraction methodology significantly influences this compound yield and antioxidant activity measurements. While specific extraction protocols for this compound from Geranium species require optimization based on the plant matrix, general principles from similar polyphenol extraction can be applied.
Microwave-Assisted Extraction (MAE) Optimization:
Sample Purification and Analysis:
This application note provides comprehensive methodologies for evaluating the antioxidant activity of this compound through integrated chemical, cellular, and mechanistic approaches. The combination of chemical assays (DPPH, ABTS, FRAP) with cellular models (CAA assay) and mechanistic studies (pathway analysis) offers researchers a robust framework for thorough antioxidant profiling. Implementation of these standardized protocols will enhance reproducibility and comparability across studies, facilitating the development of this compound as a potential therapeutic agent for oxidative stress-related conditions. The optimized cellular assay demonstrates superior physiological relevance with high reproducibility (intra-assay RSD <5%, inter-assay RSD <10%), making it particularly valuable for preclinical evaluation of this compound's antioxidant efficacy [4].
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction or underexcretion of uric acid can lead to hyperuricemia, a condition underlying gout and associated with various other disorders such as kidney disease and metabolic syndrome [1]. Inhibiting XO is a established therapeutic strategy for managing hyperuricemia and gout, with drugs like allopurinol and febuxostat being classic examples. The search for new, effective, and safer inhibitors, particularly from natural products, remains an active area of research [1] [2].
This section provides a step-by-step methodology for evaluating the XO inhibitory activity of a test compound, such as geraniin.
The assay is based on the XO-catalyzed oxidation of xanthine. The reaction generates uric acid, which can be quantified colorimetrically due to its strong absorbance at 560 nm [3] [4]. When an inhibitor is present, the formation of uric acid is reduced, leading to a decrease in absorbance. The degree of inhibition is calculated by comparing the activity of XO in the presence and absence of the test compound.
The following diagram illustrates the key steps in the screening protocol:
Solution Preparation: Prepare fresh solutions of XO, xanthine, and the test compound (this compound) in the appropriate buffer.
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
Pre-incubation: First, add the buffer, this compound solution (or control), and XO solution to the wells. Pre-incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme [3].
Reaction Initiation: Start the enzymatic reaction by adding the xanthine substrate to all wells.
Absorbance Measurement: Immediately place the plate in the microplate reader and monitor the increase in absorbance at 560 nm over 30 minutes at 25°C [3] [4].
Data Calculation:
Inhibition (%) = [1 - (ΔA_sample - ΔA_blank) / ΔA_control)] × 100
To contextualize the potential results for this compound, the table below summarizes the XO inhibitory activity (IC₅₀ values) of several natural flavonoids and a standard drug, as reported in recent literature. You can use this for comparison once you obtain your experimental data for this compound.
Table 1: Xanthine Oxidase Inhibitory Activity of Selected Natural Compounds
| Compound / Extract | Source | IC₅₀ Value | Positive Control (Allopurinol IC₅₀) | Reference |
|---|---|---|---|---|
| Diosmetin | Natural Flavonoid | 1.86 ± 0.11 µM | Not Specified | [5] |
| Fisetin | Natural Flavonoid | 5.83 ± 0.08 µM | Not Specified | [5] |
| Genistein | Natural Flavonoid | 7.56 ± 0.10 µM | Not Specified | [5] |
| S. cumini Seed Extract | Syzygium cumini (Methanol) | 14.88 µg/mL | 6.54 µg/mL | [2] |
| Allopurinol | Commercial Drug | 6.54 µg/mL | - | [2] |
A lower IC₅₀ value indicates a more potent inhibitor. If this compound shows an IC₅₀ value in the low micromolar or even nanomolar range, it would be considered a strong candidate for further investigation.
If this compound shows promising inhibitory activity, the following advanced experiments can be conducted to elucidate its mechanism of action, as demonstrated in recent studies [5] [1]:
This compound is a natural ellagitannin found in various edible fruits, nuts, and medicinal plants such as Geranium thunbergii, pomegranate, blackberries, walnuts, and almonds. This compound has demonstrated diverse biological activities including anticancer, anti-inflammatory, antioxidant, and antiviral properties. In recent years, this compound has gained significant attention in pharmacological research, particularly for its potential in cancer therapy and cytoprotection. These application notes provide detailed protocols for using this compound in cell culture systems, summarizing effective treatment concentrations across different cell models, and outlining standard methodologies for evaluating its biological effects [1] [2] [3].
The table below summarizes effective this compound concentrations reported in recent scientific literature for different cell types and experimental purposes:
Table 1: this compound Treatment Concentrations for Various Cell Models
| Cell Type | Experimental Purpose | Effective Concentration Range | Key Findings | Citation |
|---|---|---|---|---|
| Nasopharyngeal Carcinoma (C666-1) | Anticancer/Autophagy | 0-10 μM for 24h | Inhibited cell viability, induced autophagy via PI3K/Akt/mTOR | [1] |
| Human Glioma (U87, LN229) | Anticancer/Apoptosis | 5-80 μM for 48h | Suppressed STAT3 signaling, induced apoptosis | [4] |
| Bone Marrow Mesenchymal Stem Cells (MSCs) | Cytoprotection | 2.5-10 μM (pre-treatment for 24h) | Protected against H₂O₂-induced oxidative stress via PI3K/Akt | [5] |
| Osteoclasts (Primary rat) | Bone Resorption Inhibition | 10⁻⁹ to 10⁻⁷ M | Suppressed cathepsin K expression | [6] |
| Raw 264.7 Macrophages | Anti-inflammatory | 50-100 μM for 24h | Inhibited NO production, reduced iNOS and COX-2 | [3] |
| Vero Cells | Antiviral (HSV-1) | EC₅₀: 8.3 μg/mL | Inhibited HSV-1 replication | [7] |
Purpose: To evaluate this compound's effect on cell viability [1] [4].
Purpose: To quantify this compound-induced apoptotic cell death [4].
Purpose: To investigate this compound's effects on key signaling pathways [1] [4].
Purpose: To assess this compound's impact on reactive oxygen species production [1].
This compound exerts its biological effects through modulation of multiple signaling pathways. The following diagram illustrates the key molecular mechanisms:
Figure 1: Key Signaling Pathways Modulated by this compound Treatment
These application notes provide comprehensive guidelines for using this compound in cell culture studies. The documented concentrations and protocols offer researchers a solid foundation for investigating this compound's diverse biological activities. Particular attention should be paid to cell type-specific responses and appropriate controls to ensure reproducible results. This compound shows promising potential as a therapeutic agent, especially in oncology and cytoprotection applications.
The table below summarizes key parameters from established animal studies for designing experiments with this compound.
Table 1: this compound Dosing and Administration in Rodent Models
| Study Focus | Animal Model | Disease Induction | This compound Dose & Form | Administration Route & Duration | Key Efficacy Findings |
|---|---|---|---|---|---|
| Hypertensive Vascular Remodelling [1] | Male Sprague-Dawley rats | 8-week High-Fat Diet (HFD) | 25 mg/kg/day (purified, >95%) | Oral gavage (in 10% glucose water); 4 weeks | Ameliorated hypertension, vascular oxidative stress, and inflammation; effects comparable to captopril (40 mg/kg/day). |
| Metabolic Syndrome & Prebiotic Potential [2] [3] | Male Sprague-Dawley rats | 12-week High-Fat Diet (HFD) | 5 mg/kg/day & 50 mg/kg/day (purified); 115 mg/kg/day (this compound-Enriched Extract, GEE) | Oral gavage; final 4 weeks of the 12-week diet | Attenuated glucose intolerance, dyslipidemia; increased beneficial gut bacteria (e.g., Alloprevotella, Blautia). |
| Systemic Oxidative Stress [4] | Male Sprague-Dawley rats | 6-week High-Fat Diet (HFD) | 10 mg/kg/day & 50 mg/kg/day (purified, >95%) | Oral administration; 4 weeks | Restored oxidative stress biomarkers and serum antioxidants; protection against organ toxicity, particularly in the pancreas. |
This protocol is synthesized from the methodologies of the cited studies, focusing on the HFD-induced metabolic syndrome model [1] [2].
A. Test Compound Preparation
B. Animal Model & Study Design
C. Key Outcome Assessments
This compound's beneficial effects in treating metabolic syndrome are multi-faceted. The diagram below illustrates the integrated mechanisms derived from current research.
Diagram Title: Integrated Mechanisms of this compound Against Metabolic Syndrome
The diagram shows that this compound's effects are mediated through two primary, potentially interconnected, pathways: a direct systemic antioxidant and anti-inflammatory effect, and an indirect prebiotic effect via modulation of the gut microbiota [1] [2].
| Strategy | Experimental Implementation | Rationale & Supporting Evidence |
|---|---|---|
| Acidification of Solvents | Acidify all aqueous solvents (e.g., water, methanol in water) to pH 5.0 using acetic acid [1]. | This compound is easily oxidized under neutral or alkaline conditions [1]. An acidic environment prevents oxidative degradation. |
| Use of Antioxidants | Add 0.01% ascorbic acid to reconstitution solvents and standard solutions [1]. | Ascorbic acid acts as an antioxidant, protecting this compound's multiple phenolic hydroxyl groups from oxidation [1]. |
| Low-Temperature Processing | Perform sample drying steps under a nitrogen stream at 50°C instead of higher temperatures [1]. | Minimizes thermal exposure, reducing the risk of heat-induced degradation during sample preparation. |
| Optimized Solvent System | Use 50% methanol/water/0.01% ascorbic acid for reconstituting dried extracts [1]. | This combination provides a stabilized medium for the final analytical sample, combining acidification and antioxidant protection. |
The following workflow details a specific method for extracting and stabilizing this compound, incorporating the strategies above. This protocol is adapted from a UPLC method for determining this compound in rat plasma [1].
Step-by-Step Instructions:
Q1: Why is this compound particularly susceptible to degradation? this compound's molecular structure contains several phenolic hydroxyl groups, which make it prone to oxidation, especially in neutral or alkaline environments [1].
Q2: What is the role of ascorbic acid in the protocol? Ascorbic acid acts as an antioxidant. It is added to protect this compound's phenolic hydroxyl groups from oxidation during sample preparation and storage [1].
Q3: Can I use other acids for acidification? The cited protocol specifically used acetic acid [1]. While other mild acids might be suitable, it is recommended to verify their compatibility with this compound and the analytical system. Strong mineral acids should be avoided as they might promote hydrolysis.
Q4: How should standard solutions of this compound be stored? Stock and standard solutions should be prepared in methanol and stored at 4°C in brown volumetric flasks to protect from both thermal and light degradation [1].
To confirm the success of your stabilization strategy, you can verify the integrity of the extracted this compound using Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC). The established method uses the following conditions [1]:
A sharp, symmetrical peak for this compound with no significant degradation peaks indicates that hydrolysis and oxidation have been effectively prevented.
For optimal stability, adhere to the following storage conditions as detailed in the safety data sheet [1].
| Parameter | Specification |
|---|---|
| Recommended Storage Temperature | 2 - 8 °C [1] |
| Environment | Cool, well-ventilated area [1] |
| Light Sensitivity | Protect from light [1] |
| Container | Keep container tightly sealed [1] |
| Moisture Sensitivity | Keep in a dry environment [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents [1] |
Understanding these properties can help troubleshoot issues related to solubility and formulation. The following data is summarized from a pharmacological study [2].
| Property | Geraniin | Ellagic Acid (Metabolite) | Gallic Acid (Metabolite) |
|---|---|---|---|
| Lipophilicity (Log P) | -0.73 ± 0.17 [2] | 0.11 ± 0.06 [2] | 0.71 ± 0.21 [2] |
| Solubility in Gastric Fluid | Poor (0.61 - 8.10 mg/mL) [2] | - | - |
| Solubility in Intestinal Fluid | Good (3.59 - 14.32 mg/mL) [2] | - | - |
| General Solubility | Soluble in water, methanol, ethanol, acetone [3] | - | - |
The diagram below outlines a logical workflow for assessing the stability of this compound under various conditions, which can help in designing robust experiments.
Q1: What is the most critical factor for long-term storage of this compound? The most critical factors are temperature and light. This compound must be stored at 2-8°C and protected from light to prevent degradation [1]. The container should be kept tightly sealed in a dry place [1].
Q2: My this compound solution appears to have precipitated. What could be the cause? this compound has variable solubility. It shows poor solubility in acidic (gastric) conditions but good solubility in intestinal fluids [2]. Check the pH of your solvent. Using a biorelevant intestinal fluid or aqueous-organic solvent mixtures (e.g., methanol-water) as used in extraction protocols may help re-dissolve it [3].
Q3: Are there any specific materials I should avoid when handling or storing this compound? Yes. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1]. Ensure that containers, transfer equipment, and any co-formulants are chemically compatible.
Q4: What are the key metabolites of this compound I should look for in stability studies? During stability testing or metabolism studies, monitor for the presence of ellagic acid and gallic acid, as these have been identified as its main metabolites [2].
The table below summarizes two effective solvent systems and their optimized conditions for extracting geraniin and related ellagitannins from rambutan peel.
| Solvent System | Optimal Conditions | Key Outcomes | Compatible Compounds |
|---|
| Aqueous Ethanol [1] | • Temperature: 60 °C • Time: 34 min • Ethanol Concentration: 54 vol% | • High yield of polyphenol-rich crude extract [1] | this compound, Ellagic Acid, Corilagin [1] | | NADES [2] | • HBA/HBD: Betaine & 1,2-Propanediol (1:2 M ratio) • Water Content: 20% • Temperature: 80 °C • Time: 60 min | • High ellagitannin yield (54.29 μg/mg) • Potent antioxidant activity [2] | this compound, Corilagin, Ellagic Acid, Gallic Acid [2] |
Here are detailed methodologies for the two extraction techniques.
This method uses pressurized conditions for efficiency.
This green method uses a solvent composed of betaine (hydrogen bond acceptor) and 1,2-propanediol (hydrogen bond donor) in a 1:2 molar ratio.
For a visual guide, the following diagram outlines the general decision-making workflow for selecting and optimizing a this compound extraction method based on the information above.
Q1: What are the primary advantages of using NADES over conventional solvents like methanol? NADES are non-toxic, biodegradable, and cost-effective, providing a safer and more environmentally friendly alternative. They are also tunable, meaning their composition can be designed to selectively target specific compounds like this compound, often resulting in enhanced bioactivity of the extract [2].
Q2: My extraction yield is low. What parameters should I check first? The most critical factors to optimize are temperature, extraction time, and solvent concentration [1]. For aqueous ethanol, ensure you are close to 54% concentration and 60°C. For NADES, verify the water content (20%) and temperature (80°C), as water content is crucial for the solvent's effectiveness and viscosity [2].
Q3: Can I use Rambutan peel extract as a natural antioxidant? Yes. Studies confirm that the crude extract, rich in this compound and other polyphenols, effectively retards lipid oxidation. This makes it a strong candidate to replace synthetic antioxidants in food, cosmetic, and pharmaceutical products [1].
The table below summarizes the main obstacles you may face during geraniin purification and the corresponding strategic solutions.
| Challenge | Description & Impact | Proposed Solution |
|---|---|---|
| Complex Plant Matrix [1] [2] | Co-extraction of similar compounds (flavonoids, phenolic acids, other ellagitannins) complicates separation and reduces final purity. | Use a combination of solvents (e.g., ethanol-water) for selective extraction [3] and sequential chromatography (e.g., silica gel, HPLC) [1]. |
| Solvent Selection & Optimization | Inefficient extraction leads to low yield. Solvent polarity directly influences which compounds are extracted. [3] | Employ optimized solvent systems like 50% ethanol or Natural Deep Eutectic Solvents (NADES) for higher ellagitannin yield. [3] |
| Compound Instability [4] | This compound can be sensitive to environmental factors (pH, temperature) during processing, leading to degradation. | Control extraction temperature (e.g., 80°C) [3] and avoid extreme pH conditions to maintain integrity. [4] |
| Yield Variability [1] | This compound content in plant material is inconsistent, affected by plant species, geographic origin, and harvest time. [1] | Source plant material from known, reliable suppliers and perform pre-extraction analysis to quantify this compound content. [4] |
Here is a detailed experimental protocol for obtaining this compound, adapted from research on Nephelium lappaceum (rambutan) peel. [3] [4] The following diagram illustrates the complete multi-step process.
Plant Material Preparation
Solvent Extraction
Crude Extract Concentration
Liquid-Liquid Extraction (Optional)
Column Chromatography
Advanced Purification & Verification
Q1: What is the best source of this compound for a purification project? The peel of *Nephelium lappaceum* (rambutan) is an excellent source as it is a waste product and contains high concentrations of this compound. [2] [4] Other well-documented sources include plants from the Geranium family (e.g., Geranium thunbergii, Geranium robertianum) and Euphorbia species. [5] [1]
Q2: How can I confirm the identity of my purified compound as this compound? The definitive method is Liquid Chromatography-Mass Spectroscopy (LC-MS). This allows you to compare the retention time and mass-to-charge ratio (m/z) of your sample with an authentic this compound standard. [4] HPLC with a diode-array detector (DAD) can also be used for initial characterization by comparing UV-Vis spectra. [3]
Q3: My this compound yields are low and inconsistent. What could be the reason? this compound content is highly variable and depends on the plant species, geographic origin, time of harvest, and plant part used. [1] To ensure consistency, source your plant material from a reliable and consistent supplier and perform initial phytochemical screening to quantify the this compound content in your raw material.
Q4: Why is the bioavailability of this compound considered poor, and why is this a challenge for drug development? this compound is a large, complex molecule (an ellagitannin) that is not easily absorbed in the human intestine. [4] Its biological effects are largely attributed to its interactions with gut microbiota, which break it down into smaller, absorbable metabolites like urolithins. [4] This poor bioavailability is a key challenge for its development as a conventional oral drug and is a primary reason to study its prebiotic and gut-mediated mechanisms.
The table below consolidates non-cytotoxic concentrations of this compound across various cell lines, as established in recent scientific literature.
| Cell Line / Model | Cell Type | Safe Concentration Range | Toxic Concentration | Key Experimental Parameters | Citation |
|---|---|---|---|---|---|
| HepG2 | Human Hepatoma | 1 - 25 µM | 50 and 100 µM | 24-hour exposure; MTT assay [1] | |
| PC12 | Rat Neuronal | 0.625 - 10 µM | Not specified in results | OGD/R model; CCK-8 assay [2] | |
| RAW 264.7 | Mouse Macrophage | Up to 100 µM | Not observed at 100 µM | 24-hour exposure; cytotoxicity kit [3] | |
| A549 | Human Lung Epithelial | Up to 250 µg/mL (extract) | CC50: 715 µg/mL (extract) | 24-hour exposure; MTT assay [4] | |
| U87 & LN229 | Human Glioma | IC50: ~80 µM | 5 - 80 µM (dose-dependent) | 48-hour exposure; MTT assay [5] | |
| Normal Human Astrocytes | Normal Glial Cells | Up to 80 µM | No significant impact on viability | 48-hour exposure; MTT assay [5] |
Here are the methodologies for the key assays cited in the data.
This protocol is adapted from the study that established the 1-25 µM safe range for HepG2 cells [1].
This protocol is based on the oxygen-glucose deprivation/reoxygenation (OGD/R) model in PC12 cells [2].
To ensure reliable and reproducible results, please consider the following factors derived from general cytotoxicity testing standards and the specific studies on this compound.
The table below summarizes potential vehicles based on common practices in pharmacological research and the specific examples found for this compound.
| Vehicle Type | Description | Pros / Cons | Reported Example for this compound |
|---|
| DMSO + Saline | Dimethyl sulfoxide as initial solvent, diluted with normal saline [1] [6]. | Pros: Excellent for dissolving difficult compounds. Cons: High concentrations can be toxic; requires strict control of final concentration. | Intraperitoneal injection in rats; DMSO dissolved and diluted with saline to 5, 10, and 20 mg/kg doses [1]. | | Aqueous Solution (PBS) | Phosphate-Buffered Saline, an isotonic buffer [6]. | Pros: Biocompatible, suitable for various routes (IV, IP). Cons: Limited solubility for many polyphenols. | Subcutaneous injection in mice; dissolved in DMSO and further diluted in PBS [2]. | | Lipid-Based Carriers | Emulsions, liposomes, or nanostructured lipid carriers (NLCs) [6]. | Pros: Can enhance solubility and bioavailability of poorly water-soluble drugs. Cons: More complex formulation process; potential stability issues. | No direct example found for this compound, but a promising option for future development. | | Hydrogels | Hydrophilic polymer networks that can encapsulate drugs [6]. | Pros: Can provide sustained/controlled release; good for localized delivery. Cons: May not be suitable for systemic administration. | No direct example found for this compound. |
Here is a detailed methodology for preparing and administering this compound based on the published study on cerebral ischemia/reperfusion injury in rats [1].
The following diagrams outline the key decision points for vehicle selection and the in vivo experimental workflow to evaluate this compound's efficacy.
Diagram 1: Vehicle Selection Decision Workflow
Diagram 2: In Vivo Experiment Workflow
The core stability issues identified for this compound are summarized in the table below.
| Challenge | Description | Key Evidence from Search Results |
|---|---|---|
| Poor Photostability | This compound is noted to have poor stability when exposed to light [1]. | Specific wavelength sensitivity and detailed handling procedures are not provided. |
| Poor Thermostability | This compound has poor stability at high temperatures [1]. | The initial degradation temperature for a modified this compound oleate (GO3) was 117.9°C [1]. |
| Chemical Instability | Can be susceptible to isomerization under certain conditions, such as in high-temperature oil [1]. | Information on susceptibility to hydrolysis or oxidation is not explicitly detailed in the results. |
Based on the available research, here are some strategies that have been explored to improve this compound's stability:
For researchers needing to establish their own handling procedures, the following workflow outlines a general approach for studying degradation kinetics, based on established pharmaceutical practices [3]. You can use this as a guide to design experiments for this compound.
What are the known biological activities of this compound that make it a compound of interest? this compound has demonstrated a range of significant biological activities in studies, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been shown to act against various cancer cell lines and inhibit Dengue virus attachment. Furthermore, it exhibits strong antioxidant and ferroptosis-inhibitory potential, which is valuable for cell protection [4] [5].
How can the stability of this compound be quantitatively measured? The most common method is to use High-Performance Liquid Chromatography (HPLC) to track the concentration of this compound over time under stress conditions. The degradation data is then fitted to kinetic models (zero-order, first-order, etc.) to determine the rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), which is used to predict shelf-life [3].
The following workflow and table summarize a proven method for the large-scale purification of geraniin from rambutan (Nephelium lappaceum) rind using reverse-phase C18 column chromatography [1].
Key Steps in Detail:
Preparation of Crude Extract:
Column Packing and Sample Loading:
Gradient Elution:
Fraction Collection and Crystallization:
Table: Key Parameters for this compound Purification [1]
| Parameter | Specification |
|---|---|
| Source Material | Dried rind of Nephelium lappaceum (rambutan) |
| Stationary Phase | Reverse-phase C18 silica |
| Particle Size | 50 μm |
| Pore Size | 60 Å |
| Column Dimension | 250 mm x 50 mm i.d. (example) |
| Elution | Gradient elution (5% to 100% Acetonitrile in Water) |
| Additive | Trifluoroacetic Acid (TFA) or Formic Acid |
| Yield from Crude | ~21% (74.78 g from 362.4 g crude extract) |
| Final Purity | Up to 98% after crystallization |
Q1: What are the known degradation products of geraniin? this compound, a hydrolysable ellagitannin, breaks down into several smaller phenolic compounds under specific conditions. The identified degradation products are listed in the table below.
Table: Identified this compound Degradation Products [1] [2] [3]
| Degradation Product | Chemical Classification |
|---|---|
| Gallic Acid | Phenolic acid |
| Corilagin | Ellagitannin |
| Ellagic Acid | Polyphenol |
| Hexahydroxydiphenic Acid (HHDP) | Polyphenolic acid |
| Brevifolin | Polyphenol |
| Brevifolin Carboxylic Acid | Polyphenol |
| Galloyl-bis-HHDP-glucose | Ellagitannin derivative |
Q2: What experimental conditions lead to this compound degradation? Thermal energy is a primary factor in this compound degradation. The degradation is time- and temperature-dependent.
Table: this compound Degradation Under Thermal Stress [1]
| Temperature | Time | Degradation Loss |
|---|---|---|
| 60 °C | 10 hours | 17.13% |
| 100 °C | 2 hours | 73.97% |
Q3: What is the recommended methodology for identifying this compound degradation products? The most detailed protocol available uses UPLC-Q-Orbitrap-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry) [1]. This method effectively separates and identifies the complex mixture of degradation products based on their mass-to-charge ratio and high-resolution mass data.
Experimental Workflow for Degradation Product Identification:
The following diagram outlines the core experimental workflow for identifying this compound degradation products, from sample preparation to final analysis.
Q4: Are there stability best practices for handling this compound in experiments? Yes, to minimize unintended degradation:
Q5: What is the biological significance of this compound and its degradation products? this compound itself has demonstrated promising bioactivity. For instance, it has been identified as a novel anti-HBV agent that can inhibit the formation and promote the decay of the hepatitis B virus's covalently closed circular DNA (cccDNA) [6]. It also induces apoptosis in human melanoma cells [7]. Some degradation products, like ellagic acid, are also known to possess bioactive properties, such as being anticarcinogenic [3].
Problem: Inconsistent degradation product profiles.
Problem: Difficulty separating and identifying specific compounds in the degradation mixture.
Ellagitannins are a class of hydrolyzable tannins characterized by their complex structures, which often feature Hexahydroxydiphenoyl (HHDP) groups [1]. They are widely distributed in medicinal and dietary plants and are known for their broad-spectrum bioactivities [1].
The table below summarizes the core characteristics of geraniin and other prominent ellagitannins.
| Compound Name | Core Structure / Class | Key Natural Sources | Primary Bioactivities (with Supporting Evidence) |
|---|
| This compound | Dehydroellagitannin (monomeric); contains galloyl, HHDP, and dehydro-HHDP groups [2]. | Plants of the Phyllanthus genus (e.g., P. muellerianus), Geranium species [1] [3]. | - Anticancer: Induces apoptosis, modulates signaling pathways (e.g., Akt/mTOR) in cancer cells [4].
Understanding the experimental evidence is crucial for evaluating the data. Here is a summary of key studies and their methodologies.
| Compound / Metabolite | Experimental Model | Core Protocol / Treatment | Key Quantitative Findings & Mechanism |
|---|
| This compound vs. Urolithin A [2] | In vitro: Murine J774.1 macrophages. M1 Polarization Inducer: LPS (100 ng/mL). | - Cells pre-treated with compounds for 15 min before LPS stimulation.
To help visualize the key experiments and mechanisms discussed, the following diagrams were generated using the Graphviz DOT language.
This diagram outlines the core experimental workflow used to compare the anti-inflammatory effects of this compound and urolithin A [2].
This diagram illustrates the enhanced anti-inflammatory mechanism of urolithin A, a key metabolite of this compound, identified in the macrophage study [2].
The following table summarizes key quantitative data on Geraniin's antioxidant and bioactivity compared to common standards, based on experimental findings.
| Compound / Standard | Assay Type | Key Metric | Reported Value | Context & Comparison |
|---|---|---|---|---|
| This compound | TNF-α Inhibition (In vitro) | IC₅₀ | 43 μM [1] | Specific activity against a key inflammatory cytokine. |
| This compound | Spinal Cord Injury (In vivo) | Effective Dose | 2.5 - 10 mg/kg [2] | Dose-dependent improvement in locomotor recovery (BBB score) and reduction in oxidative stress in rats. |
| This compound Oleates (GO3) | Lipophilicity | logP | 4.82 [3] | Esterification significantly increased lipid solubility versus native this compound. |
| This compound Oleates (GO14) | Lipophilicity | logP | 8.14 [3] | Higher esterification degree further increased lipophilicity. |
| BHT (Standard) | DPPH Radical Scavenging | % Inhibition (at 200 μg/mL) | ~84.5% [4] | A common synthetic antioxidant used for benchmarking. |
| Geranium Oil | DPPH Radical Scavenging | % Inhibition (at 200 μg/mL) | ~82.4% [4] | Natural extract for comparison, showing strong activity. |
For researchers to replicate or evaluate these findings, here are the methodologies from key studies.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing a compound's ability to act as a free radical scavenger [5].
% Inhibition = [(A_control - A_sample) / A_control] × 100
where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance with the antioxidant [4].This model evaluates the therapeutic and antioxidant effects of this compound in a live organism [2].
This compound's antioxidant capacity is closely linked to its anti-inflammatory and anti-apoptotic effects, as illustrated below.
The diagram above shows that this compound exerts its neuroprotective effects in Spinal Cord Injury by targeting three interconnected detrimental processes [2]:
The collective mitigation of these pathways leads to the observed outcome: enhanced functional recovery after injury [2].
The following tables consolidate quantitative data on this compound's cytotoxic effects on cancer cells, its therapeutic applications, and in vivo safety parameters.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | Experimental Model | Key Findings / Cytotoxicity | Citation |
|---|---|---|---|---|
| Colorectal Cancer | SW480, HT-29 | In vitro | Inhibited proliferation, induced apoptosis, suppressed migration/invasion; Mechanism: Inhibited PI3K/Akt pathway [1]. | [1] |
| Nasopharyngeal Cancer | C666-1 | In vitro | Inhibited cell growth, induced autophagy-mediated cell death; Mechanism: Suppressed PI3K/Akt/mTOR pathway [2]. | [2] |
| Breast Cancer | 4T1 | In vivo (mouse model) | Reduced primary tumor growth and liver metastasis [3]. | [3] |
| Lung Cancer | A549 | In vitro | Suppressed migration, invasion, and anoikis resistance; Mechanism: Inhibited TGF-β1-induced epithelial-mesenchymal transition (EMT) [4] [5]. | [4] [5] |
| Ovarian Cancer | Not Specified | In vitro | Suppressed growth; Mechanism: Inhibited NF-κB activation and downregulated Mcl-1 [5]. | [5] |
Table 2: Therapeutic Applications & Safety of this compound
| Therapeutic Context | Model / System | Key Findings / Effect | Citation |
|---|---|---|---|
| Antiviral Activity | A549 cells (in vitro) | Inhibited Dengue (DENV 1-4) & Zika (ZIKV) virus progeny production; IC₅₀: 22 µg/mL; CC₅₀: 420 µg/mL; Selectivity Index (SI): 19 [6]. | [6] |
| Organ Protection | Various (in vitro/vivo) | Showed hepatoprotective, cardioprotective, and neuroprotective effects via anti-inflammatory & antioxidant mechanisms [4]. | [4] |
| Acute Oral Toxicity | In vivo (Rat) | LD₅₀ cut-off >2000 mg/kg; No-Observed-Adverse-Effect Level (NOAEL) <2000 mg/kg [4]. | [4] |
| In vivo Safety | Zebrafish Model | No acute toxicity, morbidity, mortality, or effects on locomotor activity observed [6]. | [6] |
For reproducibility, here are the methodologies from key studies cited in the tables.
This compound exerts its cytotoxic and therapeutic effects through multi-targeted actions on several cellular signaling pathways. The diagram below illustrates the key mechanisms supported by experimental evidence.
Diagram Title: Key Signaling Pathways in this compound's Cytotoxic and Therapeutic Effects
This multi-targeted action underpins its selective toxicity, potentially disrupting cancer cell survival more effectively than normal cells [4] [5].
The following diagram illustrates the multi-pathway mechanism by which this compound activates the Nrf2-mediated antioxidant response, integrating both upstream kinase signaling and direct interaction.
The robust evidence for this compound's activity comes from a variety of established experimental models.
In Vitro Cell Models:
In Vivo Animal Models:
The table below places this compound in context with curcumin, another prominent natural Nrf2 activator, highlighting differences in their primary documented mechanisms.
| Compound | Primary Documented Mechanism for Nrf2 Activation | Key Signaling Pathways Involved | Representative Experimental Evidence |
|---|
| This compound | 1. Activates upstream kinases (PI3K/AKT, ERK1/2). 2. Potential direct inhibitor of Keap1-Nrf2 interaction [1] [5]. | PI3K/AKT, ERK1/2 [1] | Nrf2 nuclear translocation and antioxidant gene expression blocked by kinase inhibitors in HepG2 cells [1]. High docking score for Keap1 binding [5]. | | Curcumin | 1. Covalently modifies Keap1 cysteine residues via Michael addition. 2. Induces autophagy adapter p62. 3. Inhibits GSK-3β activity [6]. | Keap1-cysteine modification, p62, GSK-3β [6] | Shown to modify Keap1 conformation, leading to Nrf2 stabilization. The p62 accumulation competitively binds Keap1. Inhibition of GSK3β prevents Nrf2 degradation [6]. |
Based on the available data, here is a summary for research and development considerations:
This compound exerts its anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway and simultaneously activating the Nrf2 pathway.
The diagram below illustrates this dual mechanism of action.
This dual mechanism is supported by multiple experimental studies:
The table below summarizes how this compound's NF-κB inhibition compares with other well-studied natural compounds.
| Inhibitor | Chemical Class | Reported Mechanisms of NF-κB Inhibition | Key Experimental Models | Comparative Notes |
|---|---|---|---|---|
| This compound | Ellagitannin (Hydrolysable Tannin) | Inhibits IKK/IκB phosphorylation; prevents NF-κB nuclear translocation; concurrently activates Nrf2 pathway [2] [1]. | LPS-stimulated RAW 264.7 macrophages [1]; LPS-induced acute lung injury in mice [2]. | Dual-action mechanism targeting inflammation (NF-κB) and oxidative stress (Nrf2). |
| Curcumin | Diarylheptanoid | Inhibits IKKβ activity; prevents IκBα phosphorylation; reduces NF-κB nuclear translocation [4]. | LPS-stimulated RAW 264.7 macrophages; clinical isolates. | Potency can be limited by low bioavailability [4]. |
| EF24 (Curcumin Analog) | Synthetic Monoketone | Directly inhibits IKKβ activity; blocks IκBα phosphorylation and NF-κB nuclear translocation [4]. | LPS-stimulated RAW 264.7 macrophages; cancer cell lines. | Designed for higher potency than curcumin; IC50 ~35 μM for NF-κB DNA binding [4]. |
| Quercetin | Flavonol | Modulates TLR4/NF-κB signaling; downregulates pro-inflammatory genes [5]. | In vitro models of neurodegeneration, arthritis; animal models of metabolic syndrome. | Broad anti-inflammatory activity; clinical application challenged by poor oral bioavailability [5]. |
| Berberine | Isoquinoline Alkaloid | Exhibits anti-inflammatory activity via NF-κB pathway inhibition, among other signaling pathways (MAPK, PI3K/Akt) [6]. | In vitro and in vivo models of vascular and metabolic diseases. | Multi-target action; also limited by very low oral bioavailability [6]. |
A notable finding from comparative research is that different inhibitors can act through distinct molecular mechanisms, even when targeting the same pathway. For instance, the anti-inflammatory activity of curcumin and its analog DMC is suggested to depend on their oxidation to reactive metabolites, whereas the analog BDMC (Bisdemethoxycurcumin) inhibits NF-κB without requiring oxidation [7].
For researchers aiming to validate or compare NF-κB inhibition, here are summaries of key experimental methodologies from the literature.
This is a standard model for assessing anti-inflammatory activity.
This model tests the efficacy of compounds in a whole-organism, complex inflammatory setting.
For drug development professionals, this compound represents a promising lead compound or a novel scaffold for the development of multi-target anti-inflammatory agents. Further research should focus on its detailed pharmacokinetics, potential for structural optimization, and efficacy in chronic disease models.